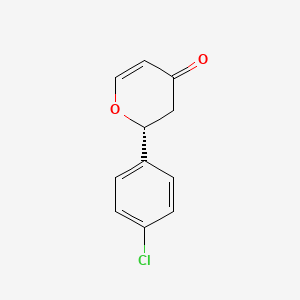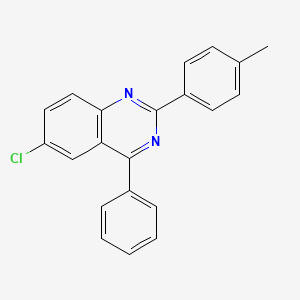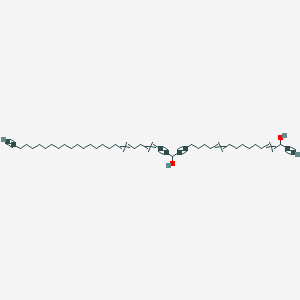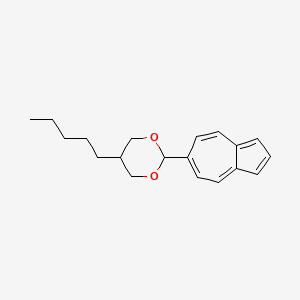
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is an organic compound that features an azulene moiety attached to a dioxane ring. Azulene is known for its deep blue color and aromatic properties, making it an interesting subject in organic chemistry. The compound’s unique structure allows it to participate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane typically involves the Stille cross-coupling reaction. This method uses organotin reagents derived from azulenes, such as 6-(tri-n-butylstannyl)azulene, which are prepared by Pd(0)-catalyzed direct stannylation of 6-bromoazulenes with bis(tri-n-butyltin) . The reaction conditions often involve palladium catalysts and various organic electrophiles to form carbon-carbon bonds efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the Stille cross-coupling reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The azulene moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azulene ring, affecting its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azulene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azulene ring.
Applications De Recherche Scientifique
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane involves its interaction with molecular targets through its azulene moiety. The azulene ring’s aromaticity and electronic properties enable it to participate in various biochemical pathways. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: The parent compound, known for its aromatic properties and deep blue color.
Guaiazulene: A derivative of azulene with additional methyl and isopropyl groups.
Vetivazulene: Another azulene derivative found in natural sources like vetiver oil.
Uniqueness
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is unique due to the presence of both the azulene and dioxane moieties. This combination imparts distinct electronic and structural properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
188819-51-4 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-azulen-6-yl-5-pentyl-1,3-dioxane |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-6-15-13-20-19(21-14-15)18-11-9-16-7-5-8-17(16)10-12-18/h5,7-12,15,19H,2-4,6,13-14H2,1H3 |
Clé InChI |
XWHJMQJKWHYFRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1COC(OC1)C2=CC=C3C=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
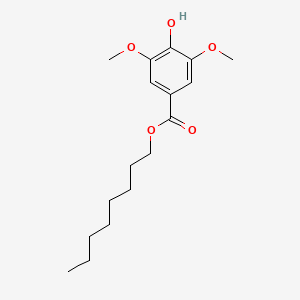
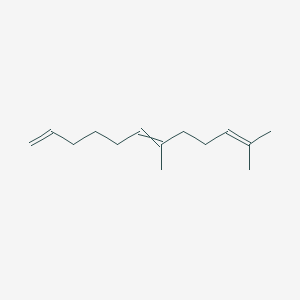
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
